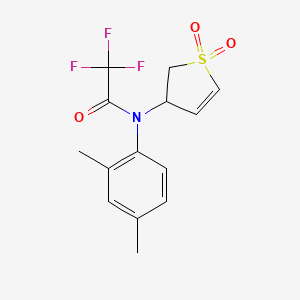

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide

説明

N-(2,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide (hereafter referred to as the target compound) is a trifluoroacetamide derivative characterized by a 2,4-dimethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. Its molecular formula is C₁₅H₁₅F₃NO₃S, with a molecular weight of 346.35 g/mol .

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3S/c1-9-3-4-12(10(2)7-9)18(13(19)14(15,16)17)11-5-6-22(20,21)8-11/h3-7,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAROWNNPORMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Trifluoroacetamide Derivatives with Aromatic Substitutents

Several structurally related trifluoroacetamides have been synthesized and characterized (Table 1):

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and trichloro substituents in analogs enhance electrophilicity, influencing reactivity and crystal packing.

- Stereochemistry : Compounds like L-90 () exhibit stereospecific bioactivity, whereas the target compound’s stereochemistry remains uncharacterized in available data .

- Sulfone vs. Thiazol Moieties : The target compound’s dihydrothiophen sulfone group distinguishes it from thiazol-containing acetamides (e.g., ), which show hydrogen-bonded dimers (N–H⋯N interactions) in crystal structures .

Crystallographic and Spectroscopic Comparisons

Crystallography:

- Target Compound: No crystallographic data is available, but related trichloro-acetamides () exhibit monoclinic systems (P2₁/c) with 1–2 molecules per asymmetric unit. Meta-substituents (e.g., 3,5-dimethyl) increase steric bulk, altering lattice constants .

- N-Substituted 2-Arylacetamides : compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) show dihedral angles of 61.8° between aromatic rings, influencing crystal packing via N–H⋯N hydrogen bonds .

Spectroscopy:

- IR : The target compound’s trifluoroacetamide group would exhibit C=O stretching near 1700 cm⁻¹, similar to L-90 (1695 cm⁻¹) . The sulfone group (S=O) shows asymmetric/symmetric stretches at 1300–1150 cm⁻¹.

- NMR :

- ¹H NMR : Aromatic protons (2,4-dimethylphenyl) resonate at δ 6.8–7.2; methyl groups at δ ~2.3.

- ¹³C NMR : CF₃ appears at δ 110–120 (q, J = 288 Hz), consistent with trifluoroacetamides in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。